2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide
Description
2-(2-Methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic isoquinoline derivative characterized by a 1,2-dihydroisoquinoline core substituted at position 2 with a 2-methoxyethyl group and at position 4 with a carboxamide moiety. The carboxamide nitrogen is further modified with a 4-sulfamoylbenzyl group.
Properties
Molecular Formula |
C20H21N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-[(4-sulfamoylphenyl)methyl]isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H21N3O5S/c1-28-11-10-23-13-18(16-4-2-3-5-17(16)20(23)25)19(24)22-12-14-6-8-15(9-7-14)29(21,26)27/h2-9,13H,10-12H2,1H3,(H,22,24)(H2,21,26,27) |
InChI Key |
BQAAUPZEQLGDMX-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the dihydroisoquinoline ring.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using reagents like 2-methoxyethyl chloride in the presence of a base.
Attachment of the Sulfamoylbenzyl Group: This step involves the reaction of the dihydroisoquinoline derivative with 4-sulfamoylbenzyl chloride under suitable conditions, often using a base to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential bioactivity. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicine, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylbenzyl group may play a crucial role in binding to these targets, while the dihydroisoquinoline core could modulate the compound’s overall activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Comparison with Analogous Isoquinoline and Quinoline Derivatives
Core Structure Variations
- Target Compound: Isoquinoline core with 1,2-dihydro modification.
- Compound: Shares the isoquinoline core but substitutes position 2 with a 2,4-difluorobenzyl group and the carboxamide nitrogen with a 1-methylpyrazol-4-yl group .
- Compound: Quinoline core (structural isomer of isoquinoline) with a sulfonamide-linked ethylbenzyl substituent and halogen atoms (Cl, F) .
- Compound: Isoquinoline core with a 2-ethyl substituent and 6,7-dimethoxy groups, coupled with a 4-fluorophenylethyl carboxamide substituent .
- Compound: Isoquinoline core identical to the target but with a 3,4-dimethoxyphenylethyl carboxamide group .
Key Substituent Differences
Comparative Analysis of Physicochemical Properties
Lipophilicity (LogP)
- Target Compound : Predicted LogP ~2.1 (moderate lipophilicity due to methoxyethyl and polar sulfamoyl group) .
- Compound : Higher LogP (~3.5) due to lipophilic difluorobenzyl and pyrazole groups .
- Compound : LogP ~2.8 (dimethoxyphenylethyl increases lipophilicity vs. sulfamoylbenzyl) .
Solubility
- Target Compound : Enhanced aqueous solubility (~0.15 mg/mL) attributed to the sulfamoyl group’s polarity .
- Compound : Highest solubility (~0.20 mg/mL) due to sulfonamide and charged groups .
- Compound : Low solubility (~0.05 mg/mL) due to fluorine and pyrazole .
Enzymatic Inhibition and IC50 Trends
- Compound : IC50 = 8 nM against fascin protein, likely due to fluorine-enhanced hydrophobic interactions and pyrazole-mediated hydrogen bonding .
- Target Compound : Hypothesized IC50 ~12 nM (sulfamoyl may engage polar residues but lacks fluorine’s lipophilic advantage) .
- Compound : IC50 = 25 nM; dimethoxyphenylethyl may reduce target binding efficiency compared to sulfamoyl .
Target Selectivity
- Compound: Targets bacterial gyrase (quinoline core) with IC50 = 45 nM; chloro/fluoro substituents enhance DNA interaction .
- Compound : Moderate activity (IC50 = 18 nM) attributed to fluorophenyl halogen bonding and dimethoxy electron-donating effects .
Biological Activity
The compound 2-(2-methoxyethyl)-1-oxo-N-(4-sulfamoylbenzyl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic derivative belonging to the isoquinoline family. It has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of carbonic anhydrases and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 415.5 g/mol
- Structural Features : The compound features a complex structure that includes an isoquinoline core, a carboxamide group, and a sulfamoylbenzyl moiety, which enhances its solubility and bioactivity.
Inhibition of Carbonic Anhydrases
Research has indicated that compounds structurally similar to this compound exhibit significant inhibitory effects on carbonic anhydrases (CAs). These enzymes are crucial for maintaining acid-base balance in biological systems and are implicated in various diseases, including glaucoma and metabolic disorders.
A study examining related compounds showed that they could inhibit specific isoforms of carbonic anhydrases, suggesting potential therapeutic applications for conditions where CA activity is dysregulated .
Anticancer Potential
The compound's structural similarity to other known anticancer agents raises interest in its potential efficacy against cancer cell lines. Preliminary investigations into related isoquinoline derivatives have demonstrated promising anticancer activities, warranting further exploration of this compound in this context .
Case Study 1: In Vitro Activity Against PARP Enzymes
In a study focusing on the inhibitory activity against PARP1 and PARP2 enzymes, several isoquinoline derivatives were screened. The results indicated that some derivatives achieved over 80% inhibition at a concentration of 1 µM. The half-maximal inhibitory concentration (IC) values were determined for the most active compounds, highlighting the potential of these derivatives as therapeutic agents in cancer treatment .
| Compound Name | IC (µM) | Target Enzyme |
|---|---|---|
| Compound A | 0.5 | PARP1 |
| Compound B | 0.8 | PARP2 |
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial properties of benzyl derivatives similar to the target compound. The findings revealed significant activity against Gram-positive bacteria and moderate activity against Gram-negative strains, suggesting potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
